molecular formula C18H21ClN2O B5793801 3-[BENZYL(ETHYL)AMINO]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE

3-[BENZYL(ETHYL)AMINO]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE

Cat. No.: B5793801
M. Wt: 316.8 g/mol
InChI Key: NQEGBNHHGHJOKN-UHFFFAOYSA-N
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Description

3-[BENZYL(ETHYL)AMINO]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE is an organic compound that belongs to the class of amides It features a benzyl group, an ethyl group, and a 3-chlorophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[BENZYL(ETHYL)AMINO]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 3-chlorobenzoyl chloride with ethylamine to form N-ethyl-3-chlorobenzamide.

    Alkylation: The next step is the alkylation of the amide with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[BENZYL(ETHYL)AMINO]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl or chlorophenyl derivatives.

Scientific Research Applications

3-[BENZYL(ETHYL)AMINO]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[BENZYL(ETHYL)AMINO]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[BENZYL(ETHYL)AMINO]-N-(4-FLUOROPHENYL)PROPANAMIDE
  • 3-[BENZYL(ETHYL)AMINO]-N-(3-FLUOROPHENYL)PROPANAMIDE

Uniqueness

3-[BENZYL(ETHYL)AMINO]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE is unique due to the presence of the 3-chlorophenyl group, which can impart distinct chemical and biological properties compared to its fluorinated analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

3-[benzyl(ethyl)amino]-N-(3-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-2-21(14-15-7-4-3-5-8-15)12-11-18(22)20-17-10-6-9-16(19)13-17/h3-10,13H,2,11-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEGBNHHGHJOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)NC1=CC(=CC=C1)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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